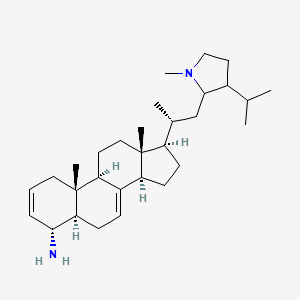
Plakinamine J
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Plakinamine J, also known as this compound, is a useful research compound. Its molecular formula is C30H50N2 and its molecular weight is 438.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Plakinamines, including Plakinamine J, have demonstrated potent antimicrobial activities. Research indicates that these compounds can inhibit the growth of various bacteria, making them promising candidates for antibiotic development. The mechanisms by which plakinamines exert their antibacterial effects are still under investigation, but they likely involve interactions with cellular targets that disrupt bacterial function and viability .
Case Studies
Comparative Analysis with Other Plakinamines
To better understand the potential applications of this compound, it is beneficial to compare it with other known plakinamines:
| Compound Name | MIC (µg/mL) | Target Pathogen | Notable Activity |
|---|---|---|---|
| Plakinamine P | 1.8 | Mycobacterium tuberculosis | Bactericidal activity |
| Plakinamine L | 3.6 | M. tuberculosis | Inhibitory activity |
| Plakinamine M | 15.8 | M. tuberculosis | Moderate inhibitory activity |
This table highlights the promising antibacterial properties of plakinamines and sets a foundation for further exploration of this compound.
Drug Development
The unique structure of plakinamines positions them as valuable scaffolds in drug discovery. Future research should focus on:
- Synthesis Optimization : Developing more efficient synthetic routes to produce this compound and its derivatives.
- Mechanistic Studies : Investigating the specific molecular targets of this compound to elucidate its action mechanisms.
- In Vivo Studies : Conducting animal studies to evaluate the therapeutic efficacy and safety profile of this compound.
Potential Applications Beyond Antimicrobials
Beyond their antibacterial properties, plakinamines may also have applications in other therapeutic areas:
- Cosmetic Formulations : Due to their bioactive properties, there is potential for incorporating plakinamines into skin care products aimed at antimicrobial effects .
- Anti-inflammatory Applications : Further research could explore their anti-inflammatory properties, which may be beneficial in treating various skin conditions.
Eigenschaften
Molekularformel |
C30H50N2 |
|---|---|
Molekulargewicht |
438.7 g/mol |
IUPAC-Name |
(4R,5R,9R,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-1-(1-methyl-3-propan-2-ylpyrrolidin-2-yl)propan-2-yl]-4,5,6,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-4-amine |
InChI |
InChI=1S/C30H50N2/c1-19(2)21-14-17-32(6)28(21)18-20(3)23-11-12-24-22-9-10-26-27(31)8-7-15-29(26,4)25(22)13-16-30(23,24)5/h7-9,19-21,23-28H,10-18,31H2,1-6H3/t20-,21?,23-,24+,25+,26+,27-,28?,29-,30-/m1/s1 |
InChI-Schlüssel |
OWWFXCRBYSQOCJ-JWIPIMPKSA-N |
Isomerische SMILES |
C[C@H](CC1C(CCN1C)C(C)C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4C3=CC[C@@H]5[C@@]4(CC=C[C@H]5N)C)C |
Kanonische SMILES |
CC(C)C1CCN(C1CC(C)C2CCC3C2(CCC4C3=CCC5C4(CC=CC5N)C)C)C |
Synonyme |
plakinamine J |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















